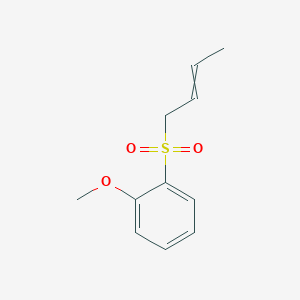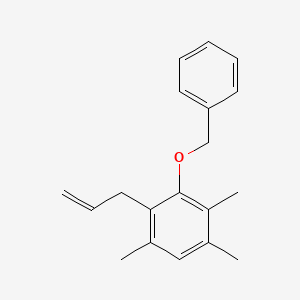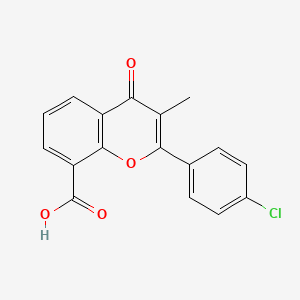
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylic acid group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization with ring contraction in the presence of aqueous liquors . This method ensures the formation of the desired benzopyran ring structure with the appropriate substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It can be used as a probe to investigate specific biological mechanisms.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group but lacks the benzopyran ring structure.
Indole derivatives: Indole derivatives have a similar aromatic ring structure and are known for their diverse biological activities.
Uniqueness
2-(4-Chlorophenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
90101-84-1 |
|---|---|
Formule moléculaire |
C17H11ClO4 |
Poids moléculaire |
314.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-methyl-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C17H11ClO4/c1-9-14(19)12-3-2-4-13(17(20)21)16(12)22-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,20,21) |
Clé InChI |
NSABYCHHSAKHIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


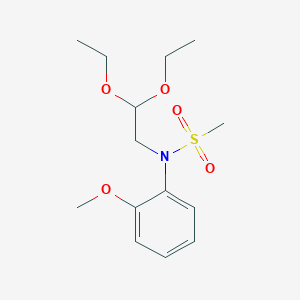

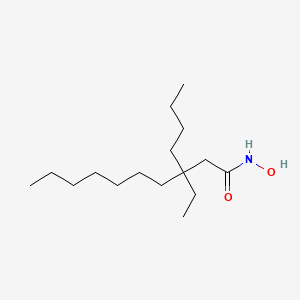
![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
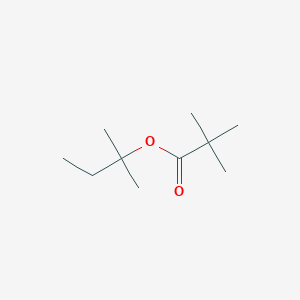
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
